molecular formula C14H12ClNO B1267178 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol CAS No. 92231-41-9

2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol

Cat. No.: B1267178
CAS No.: 92231-41-9
M. Wt: 245.7 g/mol
InChI Key: XIMATYDWNQNCNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol typically involves the reaction of 5-chloro-2-methylphenylamine with salicylaldehyde under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins, leading to inhibition of enzyme activity or alteration of protein function. The phenol-imine tautomeric form of the compound plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its phenol-imine tautomeric form, which enhances its ability to interact with biological molecules. This property distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

2-[(5-chloro-2-methylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-6-7-12(15)8-13(10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMATYDWNQNCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92231-41-9
Record name NSC166277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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